molecular formula C21H21N5O4S B3447140 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Cat. No. B3447140
M. Wt: 439.5 g/mol
InChI Key: ICSIMBTXUHTSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as IBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of

Mechanism of Action

The mechanism of action of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell growth and survival. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have several other biochemical and physiological effects. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to modulate the immune system, including the activation of T cells and the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide for lab experiments is its specificity. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to selectively inhibit the activity of several key proteins involved in cell growth and survival, making it a valuable tool for studying these pathways. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is its limited solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of the signaling pathways targeted by 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, including its bioavailability and distribution in the body. Finally, there is a need for more research on the potential use of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in combination with other chemotherapeutic agents to improve its efficacy in the treatment of cancer.

Scientific Research Applications

3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-(2-methylpropanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-14(2)19(27)25-17-6-3-5-15(13-17)20(28)24-16-7-9-18(10-8-16)31(29,30)26-21-22-11-4-12-23-21/h3-14H,1-2H3,(H,24,28)(H,25,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSIMBTXUHTSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-methylpropanoyl)amino]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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